4'-Methoxypropiophenone-methyl-d3
Overview
Description
4’-Methoxypropiophenone-methyl-d3 is a deuterated compound with the molecular formula C10H9D3O2 and a molecular weight of 167.22 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . The deuterium labeling makes it valuable for various analytical techniques, including mass spectrometry.
Preparation Methods
The synthesis of 4’-Methoxypropiophenone-methyl-d3 involves several steps. One common method includes the reaction of 4’-methoxypropiophenone with deuterated methyl iodide in the presence of a base . The reaction typically occurs under anhydrous conditions to prevent the exchange of deuterium with hydrogen. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4’-Methoxypropiophenone-methyl-d3 undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethyl acetate, and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Methoxypropiophenone-methyl-d3 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methoxypropiophenone-methyl-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s behavior in various biological and chemical systems . The pathways involved include metabolic processes where the compound is incorporated into larger molecules or broken down into smaller components .
Comparison with Similar Compounds
4’-Methoxypropiophenone-methyl-d3 can be compared with other deuterated compounds such as:
4’-Methoxypropiophenone: The non-deuterated version of the compound, which lacks the unique mass spectrometric properties of the deuterated form.
4’-Methylpropiophenone: A similar compound with a methyl group instead of a methoxy group, used in different chemical reactions and applications.
4’-Methoxyacetophenone: Another related compound with an acetophenone structure, used in various synthetic and analytical applications.
The uniqueness of 4’-Methoxypropiophenone-methyl-d3 lies in its deuterium labeling, which provides distinct advantages in analytical techniques and research applications .
Properties
IUPAC Name |
3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAWPKTWVFKHG-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492153 | |
Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89717-81-7 | |
Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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